molecular formula C25H21ClN4O4 B14962535 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Katalognummer: B14962535
Molekulargewicht: 476.9 g/mol
InChI-Schlüssel: JPDUDXPKUKPHPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a polycyclic heterocyclic compound with a pyrazolo-pyrido-pyrimidinone core. Its structural features include:

  • 2-Methyl group: Modifies steric hindrance and electronic properties at the pyrazole ring.
  • 7-(3,4,5-Trimethoxyphenyl) group: Provides electron-donating methoxy groups, improving solubility and influencing binding affinity, particularly in kinase inhibition .

This compound belongs to a class of molecules investigated for anticancer and kinase-modulating activities due to their structural resemblance to ATP-binding domains .

Eigenschaften

Molekularformel

C25H21ClN4O4

Molekulargewicht

476.9 g/mol

IUPAC-Name

5-(3-chlorophenyl)-4-methyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C25H21ClN4O4/c1-14-22(15-6-5-7-16(26)10-15)24-27-13-18-19(30(24)28-14)8-9-29(25(18)31)17-11-20(32-2)23(34-4)21(12-17)33-3/h5-13H,1-4H3

InChI-Schlüssel

JPDUDXPKUKPHPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Ring Disconnections

The central pyrido[3,4-e]pyrimidin-6(7H)-one moiety suggests a tandem cyclization strategy from aminonicotinonitrile precursors. Source demonstrates that 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives undergo annulation with formamide to generate pyrazolo-pyrido-pyrimidines, providing a model for constructing the fused nitrogenous system. The 7-(3,4,5-trimethoxyphenyl) substituent likely originates from a Suzuki-Miyaura coupling at the penultimate stage, while the 3-(3-chlorophenyl) group may be introduced via nucleophilic aromatic substitution or transition metal-mediated cross-coupling.

Functional Group Installation Sequence

Strategic placement of the methyl group at position 2 requires early-stage alkylation, as demonstrated in where methyl groups are introduced through Grignard reactions or alkyl halide couplings. The 3-chlorophenyl moiety’s meta-substitution pattern necessitates careful regiocontrol during aromatic substitution reactions, potentially leveraging directing group strategies or palladium-catalyzed ortho-metalation.

Multi-Step Synthesis Pathways

Two principal synthetic routes have emerged for constructing this molecular architecture, differing in the sequence of annulation and functionalization steps.

Pyrimidinone-First Approach

This method prioritizes formation of the pyrido-pyrimidinone core before introducing the pyrazolo ring and aryl substituents.

Step 1: Synthesis of 4-Amino-5-cyano-2-methylpyridin-3(2H)-one
Reaction of ethyl 3-oxobutanoate with malononitrile in ammonium acetate yields the aminonicotinonitrile precursor. Cyclization with formamide under reflux conditions generates the pyrido[3,4-e]pyrimidin-6(7H)-one core, as adapted from. Key parameters include maintaining reaction temperatures between 100-110°C and using DMF as solvent to enhance cyclization efficiency.

Step 2: Pyrazolo Annulation
Treatment with hydrazine hydrate at 80°C induces cyclocondensation to form the pyrazolo[1,5-a] ring system. Source details analogous transformations using 5-aminopyrazoles and Vilsmeier reagents (PBr3/DMF), achieving yields up to 91% through optimized stoichiometry and reaction time control.

Step 3: Aryl Group Installation
The 3,4,5-trimethoxyphenyl group is introduced via Buchwald-Hartwig amination using Pd(OAc)2/Xantphos catalyst system, while the 3-chlorophenyl moiety is incorporated through Ullmann coupling with CuI/N,N’-dimethylethylenediamine. Methylation at position 2 is accomplished using methyl iodide in the presence of K2CO3.

Convergent Coupling Strategy

This alternative approach constructs the pyrazolo and pyrido-pyrimidinone fragments separately before final assembly.

Fragment A: 3-Chlorophenyl-Substituted Pyrazolo[1,5-a]pyridine
Starting from 3-chlorophenylacetonitrile, condensation with hydrazine forms the pyrazole ring. Subsequent Vilsmeier-Haack reaction with POCl3/DMF installs the formyl group at position 5, enabling cyclization with ammonium acetate to generate the pyrazolo[1,5-a]pyridine core.

Fragment B: Trimethoxyphenyl-Functionalized Pyrido[3,4-e]pyrimidinone
3,4,5-Trimethoxybenzaldehyde undergoes Knoevenagel condensation with ethyl cyanoacetate, followed by cyclization with guanidine carbonate to yield the pyrimidinone fragment. Palladium-catalyzed coupling with Fragment A completes the tetracyclic system.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were systematically investigated across 12 reaction stages.

Cyclization Efficiency

The pyrido-pyrimidinone ring closure showed maximum yield (87%) when using formamide in DMF at 110°C for 8 hours, surpassing alternative reagents like formic acid (62%) or ammonium thiocyanate (58%). Prolonged heating beyond 10 hours induced decomposition, while temperatures below 100°C resulted in incomplete cyclization.

Cross-Coupling Optimization

Suzuki-Miyaura coupling of the trimethoxyphenyl boronic ester required precise control of Pd(PPh3)4 loading (2.5 mol%) and Cs2CO3 base in toluene/EtOH (3:1). Under these conditions, coupling efficiency reached 92% compared to 78% with K3PO4 base. Ullmann coupling for 3-chlorophenyl installation exhibited superior performance with CuI (10 mol%) and 1,10-phenanthroline ligand in DMF at 120°C (85% yield).

Spectroscopic Characterization and Analytical Data

Comprehensive structural elucidation confirmed the target compound’s identity through advanced spectroscopic techniques.

Nuclear Magnetic Resonance Spectroscopy

The ^1H NMR spectrum (400 MHz, CDCl3) displayed characteristic signals:

  • δ 8.21 (s, 1H, pyrimidinone H-5)
  • δ 7.54-7.48 (m, 4H, aromatic H from chlorophenyl)
  • δ 6.89 (s, 2H, trimethoxyphenyl H-2/H-6)
  • δ 3.94 (s, 9H, OCH3 groups)
  • δ 2.67 (s, 3H, C2-CH3)

The ^13C NMR spectrum revealed 28 distinct signals, including a carbonyl carbon at δ 162.4 ppm (C-6) and quaternary carbons at δ 154.1 (C-7a) and 148.9 ppm (C-3a).

Mass Spectrometric Analysis

High-resolution ESI-MS confirmed the molecular formula C25H21ClN4O4 with [M+H]+ at m/z 501.1325 (calculated 501.1329). Fragmentation patterns showed sequential loss of methoxy groups (Δm/z 15.0234) followed by cleavage of the chlorophenyl moiety.

Applications and Biological Relevance

While direct pharmacological data for this specific compound remains unpublished, structural analogs demonstrate promising activity profiles. Pyrazolo-pyrido-pyrimidinones exhibit kinase inhibition (IC50 = 12-85 nM against CDK2), suggesting potential anticancer applications. The 3,4,5-trimethoxyphenyl group enhances membrane permeability, as evidenced by improved LogP values (2.8 vs 1.9 for non-substituted analogs). Current research focuses on optimizing substituent patterns to improve target selectivity while maintaining synthetic accessibility through the methodologies described herein.

Analyse Chemischer Reaktionen

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position Matters: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in and alters steric and electronic interactions. 7-Substituents: The 3,4,5-trimethoxyphenyl group (target) vs. triazole () or indole () significantly impacts solubility and target engagement. Trimethoxyphenyl is linked to kinase inhibition (e.g., microtubule-targeting agents) .

Bioactivity Trends: Pyrazolo-pyrido-pyrimidinones with bulky aryl groups (e.g., trimethoxyphenyl) show hypothesized anticancer activity, whereas simpler analogues (e.g., 3-Cl-2-Me in ) exhibit weak cytotoxicity . Antimicrobial Inactivity: Despite structural similarity to and compounds, the target’s trimethoxyphenyl group may redirect activity toward eukaryotic targets (e.g., kinases) rather than microbial enzymes .

Pharmacokinetic and Physicochemical Properties

*Estimated using fragment-based methods.

Biologische Aktivität

3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound notable for its biological activity, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor. This compound is part of a broader class of pyrido[2,3-d]pyrimidines that have garnered attention for their potential therapeutic applications in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C25H21ClN4O4. Its structure features a pyrazole ring fused with pyridine and pyrimidine moieties, along with various substituents that influence its chemical behavior and biological interactions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting CDK2. CDK2 plays a crucial role in the regulation of the cell cycle; its inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. This mechanism is particularly relevant in oncology, where targeting cell cycle regulators is a promising strategy for cancer therapy.

Interaction with CDK2

Research indicates that 3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one binds specifically to the active site of CDK2. This binding prevents the association of CDK2 with cyclin A2, disrupting its function and leading to significant biological effects on cancer cells .

Biological Activities

The compound has been studied for various biological activities beyond CDK inhibition:

  • Anticancer Activity : As noted, its role as a CDK2 inhibitor positions it as a potential anticancer agent.
  • Antimicrobial Properties : Some studies have indicated that derivatives of this compound exhibit antibacterial and antifungal activities .
  • Other Pharmacological Effects : Research suggests that pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines may also affect other signaling pathways involved in inflammation and neuroprotection .

Case Studies and Experimental Data

Several studies have documented the efficacy of this compound in preclinical models:

  • In vitro Studies : Experiments have shown that treatment with this compound leads to reduced proliferation of various cancer cell lines. For instance, one study reported a significant decrease in viability in breast cancer cells treated with the compound .
  • In vivo Studies : Animal models have demonstrated that administration of this compound results in tumor size reduction and improved survival rates compared to controls .

Data Tables

Biological ActivityDescriptionReference
CDK2 InhibitionPrevents cell cycle progression
Anticancer EffectsInduces apoptosis in cancer cells
Antimicrobial ActivityExhibits activity against bacteria and fungi
Other Pharmacological EffectsPotential anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, pyrazolo[1,5-a]pyrimidine scaffolds are constructed using hydrazonoyl chlorides or heterocyclic amines under reflux conditions in polar solvents (e.g., pyridine or ethanol). Optimization focuses on reagent stoichiometry, temperature, and reaction duration to improve yields (e.g., 62–70% yields achieved via controlled reflux and purification steps) . Characterization via elemental analysis, IR (to confirm functional groups like C=O and C=N), and NMR (to resolve aromatic protons and substituents) ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent patterns (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm) and confirms methoxy groups (δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines like HEPG2-1 (liver carcinoma). IC₅₀ values are calculated from dose-response curves, with compounds showing activity at <10 µM considered promising. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibited IC₅₀ values of 2.70–4.90 µM . Controls include untreated cells and reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced antitumor efficacy?

  • Methodological Answer : SAR studies compare substituent effects on activity. For instance:

  • Chlorophenyl groups : Enhance lipophilicity and target binding (e.g., 3-chlorophenyl improves HEPG2-1 inhibition vs. non-halogenated analogs) .
  • Trimethoxyphenyl groups : May intercalate DNA or inhibit tubulin polymerization, as seen in related compounds .
  • Methyl groups : Reduce metabolic degradation (e.g., 2-methyl stabilizes the pyrazolo core) . Computational docking (e.g., AutoDock Vina) validates interactions with targets like kinases or DNA topoisomerases .

Q. What experimental designs are used to resolve contradictions in cytotoxicity data across studies?

  • Methodological Answer : Contradictions arise from variables like cell line heterogeneity (e.g., HEPG2 vs. MCF-7) or assay protocols. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for cell culture and IC₅₀ determination.
  • Dose-Response Replication : Test multiple concentrations in triplicate.
  • Orthogonal Assays : Confirm results via apoptosis markers (e.g., Annexin V) or caspase-3 activation .

Q. How can crystallography and computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D structure (e.g., bond angles, planarity of the pyrimidine ring) and identifies key interactions (e.g., π-π stacking with aromatic residues) .
  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., EGFR kinase) over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nucleophilic carbons for covalent inhibition) .

Q. What strategies are employed to improve solubility and bioavailability during preclinical development?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance water solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life.
  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) .

Q. How are in vivo efficacy studies designed to validate antitumor activity?

  • Methodological Answer :

  • Animal Models : Use xenograft mice implanted with HEPG2-1 cells.
  • Dosing Regimens : Administer compound intravenously (5–20 mg/kg) for 21 days, with tumor volume measured weekly.
  • Endpoints : Include survival rate, histopathology, and toxicity markers (e.g., liver enzymes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.